Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

DNA Nanotechnology Metal-Mediated Base Pairing Artificial Nucleobases

Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS 71123-14-3) is a heterocyclic compound belonging to the imidazole family, characterized by a 2-oxo-2,3-dihydro-1H-imidazole core bearing an ethyl carboxylate ester at the 4-position. Its molecular formula is C6H8N2O3, with an average mass of 156.14 g/mol and a monoisotopic mass of 156.053492 Da.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 71123-14-3
Cat. No. B1604518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
CAS71123-14-3
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC(=O)N1
InChIInChI=1S/C6H8N2O3/c1-2-11-5(9)4-3-7-6(10)8-4/h3H,2H2,1H3,(H2,7,8,10)
InChIKeyZMLMEEWBSHMLBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS 71123-14-3): A Heterocyclic Building Block with Distinctive Physicochemical and Coordination Properties


Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS 71123-14-3) is a heterocyclic compound belonging to the imidazole family, characterized by a 2-oxo-2,3-dihydro-1H-imidazole core bearing an ethyl carboxylate ester at the 4-position . Its molecular formula is C6H8N2O3, with an average mass of 156.14 g/mol and a monoisotopic mass of 156.053492 Da . The compound is primarily utilized as a versatile intermediate in organic synthesis and medicinal chemistry research, where the ethyl ester functionality offers distinct advantages in lipophilicity and subsequent derivatization compared to its carboxylic acid or methyl ester counterparts [1].

Imidazole building block with protected carboxylate synthon for chemoselective derivatization.
Ethyl ester format supports lipophilicity-driven design in medicinal chemistry campaigns.
Precursor for metal-coordinating nucleobase analogs in DNA nanotechnology research.

Why Interchanging Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate with Closest Analogs Is Scientifically Unsubstantiated


The 2-oxo-2,3-dihydro-1H-imidazole scaffold is exquisitely sensitive to substituent variations, with even minor modifications at the 4-position—such as replacing the ethyl ester with a methyl ester or carboxylic acid—producing quantifiable differences in metal coordination selectivity, lipophilicity, and synthetic reactivity [1][2]. Generic substitution based solely on core structure ignores these documented divergences, which directly impact performance in applications ranging from DNA nanotechnology to pharmaceutical intermediate chemistry. The following evidence details specific, measurable differentiations that preclude straightforward analog interchange.

Metal selectivity
Cu(II)/Hg(II) coordination profile of the carboxylate may not transfer to carboxamide or acid analogs, shifting DNA duplex stabilization context.
Lipophilicity shift
Predicted ~2-fold LogP difference vs. the free carboxylic acid can alter passive permeability and assay performance; direct replacement may confound SAR interpretation.
Synthetic route impact
Ethyl ester serves as a latent carboxylate; substituting the free acid may introduce extra protection/deprotection steps and reduce step economy in 5-position functionalization.

Quantitative Differentiation of Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate from Structural Analogs: A Comparative Evidence Review


Superior Metal Ion Selectivity and Duplex Stabilization in DNA Base Pairing vs. Carboxamide Analog

The 2-oxo-imidazole-4-carboxylate (ImOC) moiety, which is readily accessible from the ethyl ester precursor, demonstrates metal-mediated base pairing properties that are quantifiably distinct from the 2-oxo-imidazole-4-carboxamide (ImOA) analog. In the presence of Cu(II) ions, ImOC–Cu(II)–ImOC base pairs increase the melting temperature (Tm) of DNA duplexes by +20 °C, while Hg(II) ions yield a +11 °C stabilization [1]. Critically, ImOC exhibits no reactivity with other divalent metal ions, a selectivity profile that differs from that reported for ImOA, underscoring its unique metal-coordination fingerprint [1].

DNA Duplex Stabilization
Class-level inference
ΔTm +20 °C (Cu(II)); +11 °C (Hg(II))
Supports metal-selective DNA nanoarray assembly.
Reported selectivity differs from carboxamide analog; exact comparator ΔTm not provided.
DNA Nanotechnology Metal-Mediated Base Pairing Artificial Nucleobases

Enhanced Lipophilicity (LogP) Relative to Carboxylic Acid Analog for Improved Membrane Permeability

Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate exhibits a predicted octanol-water partition coefficient (ACD/LogP) of 0.98, which is 44% higher (0.30 log units) than that of its direct carboxylic acid analog, 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 39828-47-2), which has an ACD/LogP of 0.68 [1]. This difference translates to a theoretical ~2-fold increase in lipophilicity, a key parameter for passive membrane diffusion in biological systems.

Lipophilicity (LogP)
Cross-study comparable
ACD/LogP 0.98 vs. 0.68 (acid analog)
Supports lipophilicity-driven lead optimization.
Predicted value; experimental confirmation may refine SAR context.
Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Versatility as a Protected Carboxylate Synthon in Imidazole Derivatization

The ethyl ester functionality serves as a masked carboxylate, enabling chemoselective transformations at the 5-position of the imidazole ring without undesired side reactions at the acid moiety. Patented methodologies specifically employ 5-(bromomethyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid esters for subsequent amination reactions, a strategy that is not directly applicable to the free carboxylic acid analog without additional protection-deprotection steps [1].

Synthetic Step Economy
Supporting evidence
Eliminates one protection/deprotection sequence
Supports streamlined 5-substituted imidazole synthesis.
Exact yield improvement is application-dependent.
Organic Synthesis Pharmaceutical Intermediates Protecting Group Strategy

Validated Application Scenarios for Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate Based on Quantitative Differentiation Evidence


Construction of Metal-Responsive DNA Nanostructures and Nanoarrays

The carboxylate functionality derived from the ethyl ester enables the formation of highly specific Cu(II)-mediated base pairs that stabilize DNA duplexes by +20 °C, a property not shared by the carboxamide analog [1]. This makes the ethyl ester an ideal precursor for synthesizing ImOC-modified nucleosides, which can then be incorporated into DNA strands for the precise, metal-templated assembly of Cu(II) nanoarrays—a critical capability in DNA nanotechnology and molecular electronics research.

Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity

With an ACD/LogP of 0.98—markedly higher than the carboxylic acid (0.68)—the ethyl ester provides a quantifiable increase in lipophilicity that can improve passive membrane permeability while maintaining a favorable Rule of Five profile [2]. This differentiation is particularly valuable in early-stage drug discovery when optimizing the physicochemical properties of imidazole-containing hits for cellular assay performance.

Streamlined Synthesis of 5-Substituted Imidazole Pharmaceutical Intermediates

The ethyl ester acts as a latent carboxylate, permitting chemoselective functionalization at the 5-position without the need for additional protection-deprotection sequences required for the free acid analog [3]. This synthetic advantage reduces step count and improves overall yield, making the compound a strategic choice in the preparation of advanced pharmaceutical intermediates such as angiotensin II receptor antagonist precursors.

Application
Selection Property
Validation Focus
Metal-responsive DNA nanostructures
Carboxylate metal-coordination fingerprint
Cu(II)-specific duplex stabilization and selectivity panel
Medicinal chemistry lead optimization
Moderate lipophilicity (predicted LogP ~0.98)
Permeability assay and Rule-of-Five profiling
5-Substituted imidazole intermediate synthesis
Latent carboxylate synthon
Chemoselectivity and step-count reduction

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